molecular formula C17H22N4O4 B4967466 [(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B4967466
M. Wt: 346.4 g/mol
InChI Key: DSGISMGPEAYHTQ-HOTGVXAUSA-N
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Description

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the oxadiazole moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones, with reaction conditions often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole moiety and has similar reactivity.

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with multiple oxadiazole rings, used in energetic materials.

    3JC48-3 (methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1: A compound with a similar oxadiazole structure, studied for its potential therapeutic effects.

Uniqueness

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11-14(19-25-18-11)8-20(2)15-9-21(10-16(15)22)17(23)12-4-6-13(24-3)7-5-12/h4-7,15-16,22H,8-10H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGISMGPEAYHTQ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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